molecular formula C16H16O4 B1313580 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one CAS No. 61270-14-2

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one

Cat. No. B1313580
CAS RN: 61270-14-2
M. Wt: 272.29 g/mol
InChI Key: MZMMSGMNUYIFQT-UHFFFAOYSA-N
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Description

This compound is a type of phenolic ether and a ketone. It has a phenyl ring (benzene ring) attached to an ethanone group (a carbonyl group with a methyl group). The phenyl ring is substituted with a hydroxy group and a phenoxyethoxy group. Phenolic ethers like this compound are often found in various natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol with a phenoxyethoxy halide in the presence of a base. This would form the ether linkage. The ketone could then be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with a hydroxy group and a phenoxyethoxy group attached, as well as an ethanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

As a phenolic ether, this compound would likely undergo reactions typical of ethers and phenols. This could include cleavage of the ether bond under acidic conditions or reaction of the phenolic OH group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and ketone groups and the phenolic OH group would likely make it more polar and potentially capable of forming hydrogen bonds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential biological activity, given the known activities of many phenolic compounds .

properties

IUPAC Name

1-[2-hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12(17)16-14(18)8-5-9-15(16)20-11-10-19-13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMMSGMNUYIFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493726
Record name 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one

CAS RN

61270-14-2
Record name 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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